molecular formula C34H66 B14430554 Tetratriacontadiene CAS No. 80961-14-4

Tetratriacontadiene

Cat. No.: B14430554
CAS No.: 80961-14-4
M. Wt: 474.9 g/mol
InChI Key: XYSMENWZUPTRBA-UHFFFAOYSA-N
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Description

Contextualization within Long-Chain Hydrocarbon Chemistry

Long-chain hydrocarbons, typically defined as having 22 to 50 carbon atoms, are fundamental organic molecules derived from sources like crude oil and, more recently, from renewable biomass. google.comgoogle.com The study of these compounds is significant for both industrial and academic purposes. They are key components of fuels, lubricants, and polymers. googleapis.com The conversion of biomass-derived materials, such as fatty acids from plant oils and animal fats, into long-chain hydrocarbons like tetratriacontadiene is a major focus in the development of sustainable biofuels and chemicals. googleapis.comkaust.edu.sa

The synthesis of these large hydrocarbons often involves carbon-carbon coupling reactions, which create longer chains from smaller precursor molecules. kaust.edu.sa A notable method is the Kolbe electrolysis, a process that decarboxylates fatty acids and couples the resulting radical fragments. googleapis.comgoogle.comgoogleapis.com This electrochemical approach allows for the synthesis of specific long-chain hydrocarbons, including polyunsaturated variants like this compound, from readily available feedstocks such as oleic acid. google.comgoogle.comgoogle.com The chemistry of long-chain hydrocarbons is also relevant in astrophysics, where the formation and evolution of hydrocarbons in protoplanetary disks are studied to understand the origins of organic molecules in the universe. arxiv.org

Historical Perspectives on this compound Investigation

Early investigations into long-chain hydrocarbons were driven by a desire to understand the composition of petroleum and the fundamental nature of lubrication. acs.org One of the earliest detailed reports on the synthesis of a this compound was published in 1935 by M. V. Dover and C. J. Helmers. acs.org Their work was part of a broader effort to synthesize hydrocarbons of known purity and structure to systematically study the relationship between chemical structure and physical properties like "oiliness," a term used to describe lubricating value beyond simple viscosity. acs.org

Dover and Helmers synthesized their compound with the goal of measuring its coefficient of friction and other physical constants, data which was sparse for heavier hydrocarbons at the time. acs.org Later research in the mid-20th century continued to explore synthetic methods, such as the Kolbe electrolysis, for creating long-chain hydrocarbons from fatty acids. googleapis.com These foundational studies established the basis for modern synthetic routes and provided the first physical characterizations of these large molecules.

Current Research Landscape and Emerging Themes

Contemporary research on this compound is multifaceted, with significant developments in green chemistry, chemical ecology, and phytochemistry.

A major theme is the synthesis of this compound isomers, particularly from renewable resources. The Kolbe electrolysis of oleic acid to produce cis,cis-9,25-tetratriacontadiene is a prominent example, driven by the quest for sustainable biofuels and specialty chemicals from plant oils. googleapis.comgoogle.comgoogleapis.com Research focuses on improving the efficiency and productivity of this electrochemical process to make it economically viable for large-scale production. googleapis.com The resulting long-chain dienes are valuable as precursors for fuels like diesel and kerosene, as well as for lubricant base oils and polymers. googleapis.com

Another significant area of research is the role of this compound as a cuticular hydrocarbon (CHC) in insects. CHCs are waxy compounds on an insect's outer surface that prevent water loss and mediate chemical communication. This compound has been identified as a component of the CHC profile in various insects, including orchid bees and the South American fruit fly, Anastrepha fraterculus. researchgate.netsemanticscholar.org Studies in this field use CHC profiles, including the presence and relative abundance of specific isomers of this compound, as a chemotaxonomic tool to differentiate between closely related species and morphotypes. researchgate.netsemanticscholar.org

Finally, this compound has been isolated from various plant species as a natural product. It has been identified in the stems of Ichnocarpus frutescens and in the leaf waxes of certain cucurbit plants. silae.itresearchgate.netresearchgate.net Research in phytochemistry focuses on isolating and identifying these compounds to understand the chemical composition of medicinal plants and the role of surface waxes in plant-herbivore interactions. researchgate.netzenodo.orgresearchgate.net

Compound Data

Properties

CAS No.

80961-14-4

Molecular Formula

C34H66

Molecular Weight

474.9 g/mol

IUPAC Name

tetratriaconta-1,3-diene

InChI

InChI=1S/C34H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-34H2,2H3

InChI Key

XYSMENWZUPTRBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C

Origin of Product

United States

Synthetic Methodologies for Tetratriacontadiene and Its Derivatives

Established Synthetic Pathways for Tetratriacontadiene

The construction of the long C34 carbon chain of this compound can be achieved through both electrochemical and conventional organic chemistry routes. Each approach offers distinct advantages in terms of starting materials, reaction conditions, and scalability.

Electrochemical Synthesis Approaches

A primary and documented method for synthesizing this compound is through Kolbe electrolysis. google.comgoogleapis.com This electrochemical method involves the anodic decarboxylation of fatty acids to form hydrocarbon radicals, which then couple to form longer-chain hydrocarbons. googleapis.comresearchgate.net

Specifically, 9,25-tetratriacontadiene has been synthesized by the electrocoupling of oleic acid. google.com In this process, oleic acid is dissolved in a suitable solvent, such as methanol (B129727), and subjected to an electric current in a reaction vessel equipped with electrodes. google.comgoogle.com The electrolysis of the carboxylate salt (soap) of the fatty acid leads to the formation of the desired long-chain diene. google.com The reaction is generally carried out at a controlled temperature and current density to optimize the yield and current efficiency. google.com Yields for the conversion of oleic acid to 9,25-tetratriacontadiene have been reported to be greater than 90%. google.comgoogle.com

The Kolbe electrolysis reaction is a valuable tool for creating symmetrical hydrocarbons from a single fatty acid precursor (homocoupling) or unsymmetrical hydrocarbons from a mixture of different fatty acids (heterocoupling). googleapis.comgoogleapis.com

Table 1: Electrochemical Synthesis of 9,25-Tetratriacontadiene from Oleic Acid google.com

Temperature (°C)Current Density (A cm⁻²)Yield of 9,25-Tetratriacontadiene (%)Current Efficiency (%)
400.2392.7 ± 3.073.2 ± 2.2
400.3696.7 ± 1.374.8 ± 0.9

Conventional Organic Synthesis Routes

Conventional organic synthesis offers several powerful methods for the construction of carbon-carbon double bonds, which can be adapted for the synthesis of this compound. Among the most prominent are the Wittig reaction and olefin metathesis.

The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes using a triphenyl phosphonium (B103445) ylide (Wittig reagent). nih.govwikipedia.org For the synthesis of a long-chain diene like this compound, a plausible strategy would involve the reaction of a long-chain aldehyde with a suitable Wittig reagent. To construct a diene, this could involve a double Wittig reaction on a dialdehyde (B1249045) or the reaction of an unsaturated aldehyde with an unsaturated ylide. researchgate.net The stereochemistry of the resulting double bonds (E/Z isomers) can often be controlled by the nature of the ylide and the reaction conditions. nih.govwikipedia.org For instance, stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. wikipedia.org

Acyclic Diene Metathesis (ADMET) is another potent technique for synthesizing long-chain unsaturated polymers and oligomers from α,ω-dienes. jove.commdpi.com This reaction, typically catalyzed by ruthenium or molybdenum complexes like Grubbs' catalyst, involves the cross-metathesis of terminal dienes to form a linear unsaturated polymer and a volatile byproduct like ethylene (B1197577). jove.comdntb.gov.ua By carefully controlling the stoichiometry and reaction conditions, ADMET can be used to synthesize specific long-chain dienes. For example, the cross-metathesis of two different terminal alkenes or the self-metathesis of a single long-chain α,ω-diene could theoretically be employed to construct a this compound backbone. jove.commdpi.com

Synthesis of this compound Derivatives

The double bonds within the this compound chain serve as reactive handles for further chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties.

Functionalization of the Hydrocarbon Chain

The alkene functionalities in this compound can be transformed into various other functional groups. Methods for the functionalization of long-chain unsaturated hydrocarbons are well-established and include:

Epoxidation: The carbon-carbon double bonds can be converted into epoxide rings using oxidizing agents like hydrogen peroxide, often in the presence of formic or acetic acid. google.com

Friedel-Crafts Acylation: This reaction allows for the introduction of acyl groups onto the hydrocarbon chain. google.com

Hydroformylation: This process introduces a formyl group (aldehyde) and a hydrogen atom across a double bond. google.com

Allylic Oxygenation: This method introduces an oxygen-containing functional group at a position adjacent to a double bond. google.com

Diels-Alder Reactions: As a diene, this compound could potentially participate in [4+2] cycloaddition reactions with suitable dienophiles. google.com

These transformations open pathways to derivatives such as long-chain diols, ketones, aldehydes, and more complex cyclic structures, significantly expanding the chemical space accessible from the parent diene.

Stereoselective Synthesis of Double Bond Configurations

The geometric configuration of the double bonds (cis/trans or Z/E) in this compound can significantly influence its physical and chemical properties. Stereoselective synthesis aims to control the formation of a specific isomer. anu.edu.auethz.chmasterorganicchemistry.com

In the context of conventional synthesis methods:

Wittig Reaction Modifications: The stereochemical outcome of the Wittig reaction can be directed. For example, the Schlosser modification allows for the conversion of the initially formed erythro betaine (B1666868) intermediate to the threo betaine using phenyllithium, leading to the preferential formation of the (E)-alkene. wikipedia.org Conversely, using unstabilized ylides under salt-free conditions typically favors the (Z)-alkene. wikipedia.org

Catalyst Control in Metathesis: In olefin metathesis, the choice of catalyst and reaction conditions can influence the E/Z selectivity of the newly formed double bonds. organic-chemistry.org

Alkyne Semihydrogenation: A common strategy for creating stereodefined alkenes involves the partial hydrogenation of an alkyne precursor. Using a Lindlar catalyst typically yields the (Z)-alkene, while a dissolving metal reduction (e.g., Na/NH₃) generally produces the (E)-alkene.

By applying these principles, it is possible to synthesize specific geometric isomers of this compound, such as the (9Z,25Z)-, (9E,25E)-, or (9Z,25E)-isomers.

Derivatization for Advanced Organic Synthesis Research

Chemical derivatization is the process of modifying a compound to make it more suitable for a specific analytical technique. nih.gov For long-chain dienes like this compound, derivatization is crucial for analysis by methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

A well-established method for locating double bonds in long-chain alkenes and dienes is derivatization with dimethyl disulfide (DMDS) . researchgate.net The reaction of the diene with DMDS, catalyzed by iodine, forms a stable dithioether adduct. When analyzed by GC-MS, these adducts produce characteristic fragmentation patterns that allow for the unambiguous determination of the original positions of the double bonds. researchgate.net This technique is particularly useful for analyzing complex mixtures of unsaturated hydrocarbons. researchgate.net

For HPLC analysis, which is often performed at lower temperatures to avoid isomerization of unsaturated compounds, derivatization is used to introduce a chromophore or fluorophore. jafs.com.pljafs.com.pl Fatty acids, the precursors to this compound via Kolbe electrolysis, are often derivatized with reagents like 2,4'-dibromoacetophenone to create derivatives with strong UV absorbance at longer wavelengths, facilitating their detection. jafs.com.pl

Catalytic Strategies in this compound Synthesis

The construction of the long carbon backbone and the precise placement of double bonds in molecules like this compound rely heavily on powerful catalytic reactions. Olefin metathesis and iron-catalyzed cross-coupling reactions are among the most effective strategies.

Olefin Metathesis

Olefin metathesis is a powerful reaction that enables the rearrangement of carbon-carbon double bonds. libretexts.orgsigmaaldrich.com This method is catalyzed by transition metal carbene complexes, most notably those based on ruthenium and molybdenum, developed by Nobel laureates Robert H. Grubbs, Richard R. Schrock, and Yves Chauvin. wikipedia.orgrutgers.edu For the synthesis of long-chain dienes, both acyclic diene metathesis (ADMET) and ring-closing metathesis (RCM) are highly relevant.

ADMET polymerization is a step-growth condensation polymerization of terminal dienes, which results in the formation of polyenes and the release of ethylene gas. wikipedia.org This technique is highly effective for creating long polymer chains and has been used to synthesize a variety of polymers, including purely linear polyethylene (B3416737) and functionalized polymers. wikipedia.org The reaction is driven to completion by the removal of the volatile ethylene byproduct. wikipedia.org

Ring-closing metathesis (RCM), conversely, is an intramolecular reaction that is instrumental in the synthesis of macrocyclic compounds. csbsju.edu This has been demonstrated in the synthesis of valuable fragrance molecules like (R)-(-)-muscone and (Z)-civetone. In the synthesis of (R)-(-)-muscone, an acyclic diolefinic substrate is treated with a bis(tricyclohexylphosphine)benzylideneruthenium dichloride catalyst (a first-generation Grubbs catalyst) to yield a cyclic product, which is then hydrogenated to the final molecule. researchgate.netcapes.gov.brmyttex.net Similarly, the synthesis of (Z)-civetone can be achieved through RCM, showcasing the power of this method in constructing large rings from linear precursors. mdpi.comchemrxiv.orgresearchgate.net A concise and stereoselective synthesis of civetone (B1203174) has been reported starting from 9-undecynol, where the key step is a ring-closing metathesis of a diyne, followed by a Lindlar reduction. mpg.de

The choice of catalyst is crucial for the success of metathesis reactions. Ruthenium-based catalysts, often referred to as Grubbs catalysts, are known for their tolerance to various functional groups and their stability in air, making them popular in organic synthesis. wikipedia.orgutc.edu Molybdenum-based catalysts, or Schrock catalysts, are also highly effective and have been instrumental in the development of olefin metathesis. rutgers.edu

Key Catalysts in Olefin Metathesis for Long-Chain Diene Synthesis

Catalyst TypeCommon NameKey FeaturesRelevant Applications
Ruthenium-basedGrubbs Catalysts (1st, 2nd, and 3rd Generation)High functional group tolerance, air and moisture stability. wikipedia.orgutc.eduSynthesis of insect pheromones, macrocyclic musks (muscone, civetone), and polymers via ADMET. wikipedia.orgresearchgate.netmyttex.netmdpi.comchemrxiv.org
Molybdenum-basedSchrock CatalystsHigh activity, particularly for sterically demanding substrates. rutgers.eduRing-closing alkyne metathesis for civetone synthesis. mpg.de

Iron-Catalyzed Cross-Coupling

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally friendly alternative to methods using more precious metals like palladium. nih.gov These reactions are effective for forming carbon-carbon bonds. For the synthesis of dienes, iron-catalyzed coupling of α-allenyl esters with Grignard reagents provides a direct and efficient route to a variety of 1,3-dienes under mild conditions. nih.govacs.org This method utilizes an inexpensive iron catalyst, such as tris(acetylacetonate)iron(III) (Fe(acac)3), and can be scaled up for larger preparations. acs.org

Iron catalysts have also been successfully employed in the hydroarylation of 1,3-dienes with indoles, demonstrating the versatility of this earth-abundant metal in C-C bond formation. rsc.org Furthermore, iron complexes have been shown to catalyze the [4+2] cycloaddition of unactivated dienes, leading to the formation of substituted vinylcyclohexene (B1617736) compounds. acs.org

Examples of Iron-Catalyzed Reactions for Diene Synthesis

Reaction TypeCatalyst SystemSubstratesProductsReference
Cross-CouplingFe(acac)3α-allenyl acetates and Grignard reagents1,3-dienes nih.govacs.org
HydroarylationIron catalyst1,3-dienes and indolesAlkenyl-substituted indoles rsc.org
[4+2] Cycloadditionα-diimine iron complexesUnactivated dienesVinylcyclohexenes acs.org

Green Chemistry Principles in this compound Synthesis Research

The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, use less hazardous substances, and employ renewable resources.

Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to chemical synthesis. numberanalytics.com In the context of long-chain hydrocarbon synthesis, enzymes such as cytochrome P450 monooxygenases are being developed as biocatalysts for the functionalization of medium and long-chain aliphatic compounds. beilstein-journals.org

Research has shown that microalgae can synthesize long-chain hydrocarbons from fatty acids through a light-dependent pathway. nih.govnih.gov For instance, Chlamydomonas reinhardtii can produce 7-heptadecene from the decarboxylation of cis-vaccenic acid. nih.govnih.gov This discovery opens up possibilities for the bio-production of long-chain alkenes and dienes from renewable feedstocks. Furthermore, engineered yeast cell factories have been constructed for the biosynthesis of long-chain α-alkenes (C12-C20) from fatty acids, demonstrating the potential of synthetic biology in producing valuable chemicals. uantwerpen.be The use of enzymes like fatty acid photodecarboxylase from Chlorella variabilis has also been explored for the production of bio-hydrocarbons like pentadecane (B166386) from crude palm oil. iribb.org

Use of Renewable Feedstocks

A key aspect of green chemistry is the use of renewable starting materials. Fatty acids, derived from plant oils and animal fats, are a prime example of a renewable feedstock for the synthesis of long-chain molecules. researchgate.net Olefin metathesis has been successfully applied to convert fatty acid esters into terminal alkenes and α,ω-bifunctional molecules, which are valuable industrial intermediates. uantwerpen.beresearchgate.net For example, the self-metathesis of fatty acids from soy, rapeseed, and linseed oils using a Grubbs catalyst can produce symmetrical long-chain unsaturated dicarboxylic acids with high conversion rates. researchgate.net These diacids can then serve as monomers for the production of biodegradable polymers. researchgate.net

Additionally, tandem catalytic systems are being developed to convert methanol, which can be produced from CO2, and olefins into long-chain alcohols, further highlighting the move towards a more sustainable chemical industry. nih.gov The hydrothermal reduction of bicarbonate using iron and cobalt catalysts has also been shown to produce long-chain hydrocarbons up to C24, offering a potential pathway for the abiotic synthesis of these molecules from a simple carbon source. pnas.org

Reaction Mechanisms and Chemical Transformations of Tetratriacontadiene

Mechanistic Studies of Olefinic Reactivity in Long-Chain Dienes

Addition Reactions and Regioselectivity Investigations

Electrophilic addition is a fundamental reaction of alkenes, including long-chain dienes. numberanalytics.comlibretexts.orglasalle.edu In these reactions, an electrophile adds to the electron-rich double bond, typically proceeding through a carbocation intermediate. numberanalytics.comlibretexts.org The regioselectivity of this addition, meaning the preferential formation of one constitutional isomer over another, is governed by the stability of the carbocation formed. numberanalytics.comlibretexts.orgmasterorganicchemistry.comddugu.ac.in For unsymmetrical alkenes, the reaction follows Markovnikov's rule, where the electrophile (often a proton) adds to the carbon atom that already has the greater number of hydrogen atoms, leading to the more stable carbocation. ddugu.ac.in

In the context of long-chain dienes like tetratriacontadiene, the specific products of addition reactions would depend on the location of the double bonds and the nature of the adding reagent. The reaction mechanism generally involves a stepwise process where the electrophile attacks one of the double bonds to form a carbocation, which is then attacked by a nucleophile. numberanalytics.comlibretexts.org

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools for constructing cyclic molecules. msu.edulibretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example, involving a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgsigmaaldrich.comebsco.commasterorganicchemistry.com For a long-chain diene like this compound to participate as the diene component in a Diels-Alder reaction, it would need to have its double bonds in a conjugated (1,3-) arrangement and be able to adopt an s-cis conformation. ebsco.comlibretexts.org The reaction is typically concerted, meaning all bond-making and bond-breaking occurs in a single step through a cyclic transition state. wikipedia.orgwikipedia.org

The efficiency of the Diels-Alder reaction is enhanced when the diene is electron-rich and the dienophile is electron-poor. ebsco.commasterorganicchemistry.com Hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, are also valuable for synthesizing heterocyclic compounds. wikipedia.orgsigmaaldrich.com While specific studies on Diels-Alder reactions involving this compound are not prevalent, the principles of cycloaddition suggest that if appropriately configured, it could undergo such transformations.

Oxidation and Reduction Pathways

The double bonds in this compound are susceptible to both oxidation and reduction. purdue.edukhanacademy.orgbyjus.comyoutube.com

Oxidation involves the loss of electrons or an increase in oxidation state. khanacademy.orgatlanticoer-relatlantique.ca Common oxidation reactions for alkenes include:

Epoxidation: Reaction with a peroxy acid to form an epoxide.

Dihydroxylation: Reaction with reagents like osmium tetroxide or potassium permanganate (B83412) to form a diol.

Ozonolysis: Reaction with ozone followed by a workup step to cleave the double bond and form aldehydes or ketones.

Reduction involves the gain of electrons or a decrease in oxidation state. khanacademy.orgatlanticoer-relatlantique.ca A common reduction reaction for alkenes is:

Catalytic Hydrogenation: The addition of hydrogen gas (H₂) across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni) to form the corresponding alkane, tetratriacontane. lasalle.edu This reaction is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond. lasalle.edu

A process known as hydroisomerization can be performed on dienes like cis,cis-9,25-tetratriacontadiene. This reaction, carried out in the presence of hydrogen and a catalyst such as platinum on a silica-alumina zeolite at high temperatures and pressures, results in saturated, branched hydrocarbons. google.comgoogle.comgoogleapis.comgoogleapis.com This process enhances the oxidative stability and improves the low-temperature fluidity of the resulting material. google.comgoogle.comgoogleapis.comgoogleapis.com

Isomerization Processes

Isomerization reactions can alter the structure of this compound by changing the position or geometry of the double bonds. For instance, heating with a D2O-pyridine mixture can lead to the formation of chalcones from related flavonoid structures, while treatment with sodium acetate (B1210297) in ethanol (B145695) can cause selective epimerization. researchgate.net

Olefin metathesis is another powerful tool for reorganizing double bonds. libretexts.org This catalytic reaction can lead to the formation of new olefinic compounds, including long-chain polymers or cyclic structures, depending on the catalyst and reaction conditions. libretexts.org The Chauvin mechanism, which proposes a [2+2] cycloaddition between a metal alkylidene and the olefin to form a metallacyclobutane intermediate, is widely accepted for this transformation. libretexts.org

Reactivity Profiles of Functionalized Tetratriacontadienes

Introducing functional groups to the this compound backbone significantly alters its reactivity, opening up new avenues for chemical transformations.

Carbonyl Group Reactivity in Dione (B5365651) Variants

The presence of carbonyl groups, as in a tetratriacontadione (a dione variant), introduces a new site of reactivity. The synthesis of such long-chain unsaturated ketones can be achieved through various methods, including palladium-catalyzed intermolecular oxidative coupling of alkynamides and terminal alkenes. acs.orgnih.gov This method often yields α,β-unsaturated ketones with high stereoselectivity. acs.orgnih.gov

The carbonyl group itself is electrophilic and can undergo a variety of nucleophilic addition reactions. These reactions are fundamental to organic synthesis and allow for the construction of more complex molecules. nih.gov The reactivity of the carbonyl group can be influenced by conjugation with the double bonds in the diene system. In α,β-unsaturated ketones, the carbonyl group's electrophilicity is somewhat reduced due to conjugation. beilstein-journals.org

Functionalized long-chain ketones are important building blocks for synthesizing bioactive compounds and pharmaceuticals. nih.gov The development of efficient protocols for their synthesis, such as the palladium-catalyzed redox-relay Heck reaction of aryl ketones with alkenols, demonstrates the importance of these structures. nih.gov

Table 1: Summary of Key Reactions of Dienes

Reaction TypeReagents/ConditionsProduct TypeKey Features
Electrophilic AdditionHX, H₂O/H⁺Halogenated or hydroxylated alkanesFollows Markovnikov's rule; proceeds via carbocation intermediate. ddugu.ac.in
Diels-Alder ReactionConjugated diene + dienophile, heatCyclohexene derivative[4+2] cycloaddition; requires s-cis conformation of the diene. wikipedia.orglibretexts.org
Catalytic HydrogenationH₂, Pd/C (or Pt, Ni)AlkaneSyn-addition of hydrogen across the double bond. lasalle.edu
HydroisomerizationH₂, Pt/silica-alumina, 250-400°CBranched, saturated alkaneIncreases oxidative stability and fluidity. google.comgoogle.comgoogleapis.com
Ozonolysis1. O₃; 2. Workup (e.g., Zn/H₂O)Aldehydes or ketonesCleavage of the double bond.
Olefin MetathesisGrubbs' or Schrock's catalystRearranged olefins/polymersInvolves a metallacyclobutane intermediate. libretexts.org

Table 2: Investigated Reaction Conditions for Synthesis of α,β-Unsaturated Ketones

Catalyst SystemOxidantSolventStereoselectivity (E/Z)RegioselectivityReference
Na₂PdCl₄ / CuCl₂Molecular OxygenMeCN/H₂O>99:1>5:1 for long-chain alkenes acs.orgnih.gov
Na₂PdCl₄p-BenzoquinoneMeCN/H₂O------ nih.gov

Data derived from studies on the synthesis of acyclic α,β-unsaturated ketones via Pd(II)-catalyzed intermolecular reactions. acs.orgnih.gov

Intermolecular and Intramolecular Interactions

The behavior of this compound in chemical reactions is heavily influenced by both intermolecular (between molecules) and intramolecular (within the same molecule) forces. These forces dictate how the molecule orients itself, interacts with other reagents, and contorts during a reaction.

Intermolecular Interactions: As a nonpolar hydrocarbon, the primary intermolecular forces experienced by this compound are London dispersion forces. libretexts.orgmasterorganicchemistry.com These are weak, transient attractions caused by temporary fluctuations in electron density. libretexts.org The strength of these forces increases with the size and surface area of the molecule. masterorganicchemistry.com Due to its long 34-carbon chain, this compound has a large surface area, leading to significant cumulative London dispersion forces. These strong attractions are responsible for its high boiling point and solid state at room temperature, similar to other long-chain hydrocarbons like waxes. libretexts.org

In the presence of polar molecules or reagents, ion-induced dipole or dipole-induced dipole interactions can occur. For instance, computational analysis suggests that an ion-induced dipole interaction is responsible for the enhanced fluorescence observed when long-chain alkanes interact with berberine (B55584) sulfate. jppres.com Similarly, a metal cation can polarize the electron-rich double bonds of this compound, potentially influencing the rate of reactions like ozonolysis. acs.org

Intramolecular Interactions: Intramolecular interactions refer to the forces within a single this compound molecule. The long carbon chain provides significant conformational flexibility. Van der Waals forces between different parts of the chain can cause it to fold into specific three-dimensional shapes.

In reactions where both double bonds participate, such as an intramolecular Diels-Alder reaction, the molecule must adopt a specific conformation to bring the diene and dienophile components into proximity. masterorganicchemistry.com The feasibility and rate of such intramolecular reactions are highly dependent on the length and flexibility of the carbon chain connecting the reactive sites. masterorganicchemistry.com For the Diels-Alder reaction, forming five- or six-membered rings is often favored, while the formation of larger rings can be challenging due to issues like transannular strain. masterorganicchemistry.com

Reaction Kinetics and Thermodynamics of this compound Transformations

A key concept is the competition between the kinetic and thermodynamic products, particularly in addition reactions to dienes. orgosolver.comlibretexts.org

Kinetic Control: At lower temperatures, reactions are often under kinetic control, meaning the product that forms fastest (via the lowest activation energy pathway) will predominate. libretexts.orgopenstax.org This product is not necessarily the most stable one.

For a conjugated this compound, electrophilic addition (e.g., with HBr) could yield different products depending on the temperature. The 1,2-addition product is often the kinetic product, formed faster due to proximity, while the 1,4-addition product, which typically results in a more substituted and stable alkene, is the thermodynamic product. openstax.orguci.edu

Table 1: Factors Influencing Kinetic vs. Thermodynamic Product Formation in Diene Reactions

FactorKinetic ControlThermodynamic Control
Temperature LowHigh
Reaction Time ShortLong
Reversibility Irreversible or quasi-irreversible conditionsReversible conditions (equilibrium)
Dominant Product The product formed via the lowest activation energy transition state. chadsprep.comThe most thermodynamically stable product. chadsprep.com
Example Predominance of the 1,2-adduct in the addition of HBr to 1,3-butadiene (B125203) at 0°C. openstax.orgPredominance of the 1,4-adduct in the same reaction at 40°C. openstax.org

Ozonolysis is another important reaction for dienes. The kinetics of ozonolysis, the cleavage of double bonds by ozone, can be influenced by several factors. masterorganicchemistry.com The reaction proceeds via a primary ozonide intermediate, which then decomposes. copernicus.org Studies on similar molecules show that the rate can be affected by the presence of metal ions, which can polarize the double bond. acs.org For example, the exothermicity of ozonolysis for a C18 lipid was calculated to be significantly higher for a lithium-adducted ion (91.82 kcal/mol) compared to a protonated one (63.5 kcal/mol), indicating a more favorable reaction. acs.org While the acyl chain length (from C14 to C18) did not show a significant impact on the ozonolysis rate in one study, the specific substitution pattern around the double bond is critical. acs.orgmdpi.com

Computational and Theoretical Insights into Reaction Pathways

Computational chemistry provides powerful tools for understanding the detailed mechanisms of complex reactions at a molecular level. manchester.ac.uksmu.edu Methods like Density Functional Theory (DFT) and the analysis of the reaction path Hamiltonian (RPH) can elucidate transition states, reaction intermediates, and the energetic landscape of a reaction pathway. smu.edu

For long-chain hydrocarbons like this compound, accurate force fields are essential for molecular dynamics simulations. The L-OPLS force field, for instance, was specifically reparameterized to improve the prediction of thermodynamic properties and phase transitions for long alkanes and alkenes, which is crucial for accurately modeling their behavior. bohrium.com

Theoretical studies on the Diels-Alder reaction, a potential transformation for a conjugated this compound, reveal key electronic and energetic details. Molecular Electron Density Theory (MEDT) analysis shows that the activation energies are significantly influenced by the electronic nature of the reactants. mdpi.com Interestingly, while intramolecular Diels-Alder (IMDA) reactions have activation enthalpies similar to their intermolecular counterparts, they are often kinetically much faster (e.g., by a factor of 10⁴). mdpi.com This is not due to a lower energy barrier (enthalpy) but because of a much less unfavorable activation entropy, as the reactive ends are already part of the same molecule. mdpi.com

Computational methods can also predict the pathways of reactions like ozonolysis. The reaction proceeds via a Criegee mechanism, forming an initial primary ozonide that decomposes into a carbonyl compound and a Criegee intermediate. copernicus.org The stability and subsequent reactions of these intermediates determine the final product distribution. copernicus.org Theoretical tools can map out the entire reaction valley, identifying not just stable intermediates and transition states, but also "hidden" intermediates that might not be directly observable but play a crucial role in the reaction mechanism. smu.edu Such detailed computational analysis allows for a predictive understanding of reactivity and can guide the design of controlled chemical transformations. mit.educecam.org

Advanced Analytical and Spectroscopic Characterization of Tetratriacontadiene

High-Resolution Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. danaher.com When coupled with chromatographic separation, it becomes a powerful tool for analyzing complex mixtures and elucidating the structures of individual components. technologynetworks.com

Gas chromatography-mass spectrometry (GC-MS) is a widely used hyphenated technique ideal for the analysis of volatile and semi-volatile compounds. thermofisher.com In this method, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge (m/z) ratio. technologynetworks.com

For long-chain alkenes like Tetratriacontadiene, electron ionization (EI) is commonly used. The resulting mass spectrum provides a molecular ion peak ([M]⁺), confirming the molecular weight, and a characteristic fragmentation pattern that offers clues to the molecule's structure. In a study on the chemical constituents of Ichnocarpus frutescens, a specific isomer, n-tetratriacont-15,17-diene, was identified. researchgate.net Its analysis yielded a molecular ion peak at m/z 474, corresponding to the molecular formula C₃₄H₆₆. researchgate.net The fragmentation pattern is crucial for differentiating isomers, although similarities in the spectra of closely related long-chain molecules can complicate interpretation. nih.govacs.org

Table 1: GC-MS Data for n-tetratriacont-15,17-diene

Property Finding Source
Molecular Formula C₃₄H₆₆ researchgate.net
Molecular Weight 474 researchgate.net
Method Time-of-Flight Mass Spectrometry (TOF-MS) researchgate.net

| Molecular Ion Peak ([M]⁺) | m/z 474 | researchgate.net |

This interactive table summarizes key mass spectrometry findings for a specific isomer of this compound.

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers significantly enhanced separation power compared to conventional one-dimensional GC-MS. researchgate.net This technique utilizes two different capillary columns (e.g., a nonpolar primary column and a mid-polar or polar secondary column) connected by a modulator. This setup allows for the separation of complex mixtures that would otherwise co-elute on a single column. nih.gov

GC×GC-MS is particularly valuable for analyzing complex biological matrices containing homologous series of compounds like long-chain hydrocarbons. nih.govacs.org In a study characterizing the cuticular hydrocarbon profiles of fruit flies (Anastrepha fraterculus), GC×GC with time-of-flight mass spectrometric detection (GC×GC/MS) was used to identify this compound as a key compound specific to the Brazilian morphotype. pensoft.net The use of two-dimensional separation allowed for the clear distinction of this compound from a complex mixture of other linear, methyl-branched, and unsaturated hydrocarbons, highlighting the technique's superior resolving power for isomeric and isobaric compounds. nih.govpensoft.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure and stereochemistry of organic molecules. rsc.org It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C. msu.edu

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental structural information. In the ¹H NMR spectrum, the chemical shift indicates the electronic environment of the protons, the integration value reveals the number of protons generating a signal, and the splitting pattern (multiplicity) gives information about adjacent protons. youtube.com In the ¹³C NMR spectrum, each unique carbon atom in the molecule typically gives a distinct signal. aocs.org

For this compound, NMR is essential for locating the double bonds and determining their configuration (cis/trans). The study that isolated n-tetratriacont-15,17-diene provided detailed 1D NMR data. researchgate.net The ¹H NMR spectrum showed signals in the olefinic region characteristic of protons on the double bonds, while the ¹³C NMR spectrum confirmed the presence of sp²-hybridized carbons. researchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are used to establish connectivity between atoms. auremn.org A COSY spectrum shows correlations between protons that are coupled to each other, helping to piece together molecular fragments. HMQC correlates proton signals with the carbon signals of the atoms they are directly attached to. acs.org These techniques are invaluable for assigning the complex signals in the spectra of long-chain molecules and confirming the exact placement of functional groups like double bonds. auremn.orgnih.gov

Table 2: ¹H and ¹³C NMR Data for n-tetratriacont-15,17-diene (in CDCl₃)

Nucleus Chemical Shift (δ) Multiplicity / Assignment Source
¹H NMR 5.43 m, H-15, H-16, H-17, H-18 researchgate.net
2.01 m, CH₂-14, CH₂-19 researchgate.net
1.25 brs, (CH₂)₁₃ x 2 researchgate.net
0.86 t (J=6.3 Hz), Me-1, Me-34 researchgate.net
¹³C NMR 130.51 C-15, C-18 researchgate.net
128.29 C-16, C-17 researchgate.net
31.92 - 22.69 Methylene (B1212753) carbons researchgate.net

This interactive table presents the nuclear magnetic resonance spectral data used for the structural elucidation of an n-Tetratriacontadiene isomer.

Vibrational Spectroscopy Applications for Functional Group and Structural Analysis

Vibrational spectroscopy, particularly infrared spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in a molecule. utdallas.edu

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend). utdallas.edu Different types of bonds and functional groups absorb radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹). researchgate.net

For a molecule like this compound, the IR spectrum provides clear evidence of its key structural features. The presence of C=C double bonds gives rise to a characteristic stretching vibration, while the long aliphatic chain is identified by various C-H stretching and bending vibrations. researchgate.net In the analysis of n-tetratriacont-15,17-diene, the IR spectrum showed a distinct absorption band at 1633 cm⁻¹, indicative of unsaturation (C=C stretch). researchgate.net The long alkane chain was confirmed by a strong absorption at 721 cm⁻¹, corresponding to the rocking vibration of a long chain of methylene (-(CH₂)n-) groups. researchgate.net

Table 3: Key Infrared (IR) Absorption Bands for n-tetratriacont-15,17-diene

Wavenumber (cm⁻¹) Vibration Type Functional Group Indicated Source
1633 C=C Stretch Alkene (Unsaturation) researchgate.net

| 721 | -(CH₂)n- Rocking | Long Aliphatic Chain | researchgate.net |

This interactive table highlights the characteristic infrared frequencies that confirm the functional groups within this compound.

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of molecules. nih.gov It is based on the inelastic scattering of monochromatic light, usually from a laser source. mdpi.com When photons interact with a molecule, the vast majority are scattered elastically (Rayleigh scattering), with no change in energy. However, a small fraction of photons are scattered inelastically (Raman scattering), resulting in an energy loss or gain that corresponds to the energy of specific molecular vibrations. mdpi.com This energy shift provides a structural fingerprint of the molecule. purdue.edu

For this compound, a 34-carbon chain with two double bonds, Raman spectroscopy is particularly useful for identifying and characterizing the carbon-carbon double bonds (C=C) and the associated carbon-hydrogen (C-H) bonds. The key spectral features for a typical non-conjugated this compound isomer would include:

C=C Stretching Vibrations: The most prominent feature for an alkene in a Raman spectrum is the C=C stretching mode. For non-conjugated systems, this peak is typically observed in the 1640-1680 cm⁻¹ region. The intensity of this peak can be correlated with the concentration of the diene.

Vinyl C-H Stretching: The stretching vibrations of the C-H bonds attached directly to the double-bonded carbons (vinyl hydrogens) appear at higher frequencies than aliphatic C-H stretches, generally in the 3000-3100 cm⁻¹ range. purdue.edu

Aliphatic C-H Stretching: The numerous C-H bonds along the saturated backbone of the molecule produce strong signals in the 2800-3000 cm⁻¹ region.

C-H Bending and C-C Stretching: The "fingerprint region" below 1500 cm⁻¹ contains a complex series of peaks corresponding to various bending (scissoring, twisting, rocking) vibrations of CH₂ and CH₃ groups, as well as C-C single bond stretches.

The position and intensity of the C=C stretching peak can be influenced by the stereochemistry (cis/trans) of the double bonds and the presence of conjugation. In cases of conjugated dienes, the C=C stretching frequency often shifts to a lower wavenumber and increases in intensity due to the delocalization of π-electrons. mdpi.com

Table 1: Characteristic Raman Shifts for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Notes
Vinyl C-H Stretch3000 - 3100C-H bond on a C=C double bond.
Aliphatic C-H Stretch2800 - 3000C-H bonds on the saturated carbon chain.
C=C Stretch (Non-conjugated)1640 - 1680The key identifier for the alkene functional group.
CH₂ Bending (Scissoring)~1450Characteristic of the long methylene chain.

Advanced Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. wikipedia.org This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. msu.edu In alkenes like this compound, the principal electronic transition is the π → π* transition, involving the electrons in the carbon-carbon double bond (the chromophore). msu.edu

The utility of UV-Vis spectroscopy for analyzing this compound is critically dependent on the relative positions of its two double bonds.

Non-conjugated Isomers: If the double bonds are separated by two or more single bonds, they act as isolated chromophores. An isolated C=C bond typically has a π → π* transition that results in an absorption maximum (λ_max) in the far UV region, around 170-190 nm. msu.edu This region is often inaccessible to standard UV-Vis spectrophotometers due to absorption by atmospheric oxygen and common solvents. Therefore, non-conjugated this compound isomers are challenging to analyze directly using this method.

Conjugated Isomers: When the two double bonds are separated by a single bond, they form a conjugated system. This conjugation leads to the delocalization of π-electrons across the four-carbon system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required for the π → π* transition, and the absorption maximum shifts to a longer, more readily accessible wavelength (a bathochromic shift). msu.edu For example, a conjugated diene like 1,3-butadiene (B125203) absorbs around 217 nm. A conjugated this compound would be expected to absorb in a similar region, with the exact λ_max influenced by the surrounding alkyl structure.

Advanced UV-Vis techniques can be employed under various conditions to study conformational changes or interactions that affect the electronic structure of the chromophore. uu.nl However, for basic identification, the key differentiator is the presence or absence of conjugation.

Table 2: Illustrative UV-Vis Absorption Data for this compound Isomers

Isomer TypeChromophoreExpected λ_maxNotes
Non-conjugatedIsolated C=C< 200 nmDifficult to detect with standard instruments.
ConjugatedC=C-C=C> 215 nmReadily detectable; λ_max indicates conjugation.

Hyphenated Spectroscopic Techniques in this compound Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, providing a powerful tool for analyzing complex mixtures. chemijournal.comijsrtjournal.com For a long-chain hydrocarbon like this compound, gas chromatography-mass spectrometry (GC-MS) is the most widely applied hyphenated method. ijpsjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds. actascientific.com In GC-MS, the sample is first vaporized and separated based on boiling point and polarity on a long capillary column. As each component, such as a specific this compound isomer, elutes from the column, it enters the mass spectrometer. There, it is ionized (typically by electron ionization), causing the molecule to fragment in a reproducible manner. The mass spectrometer separates and detects these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides the molecular weight of the compound and a unique fragmentation pattern that can be used for structural elucidation and identification.

Derivatization for Double Bond Location: A significant challenge in the mass spectrometry of alkenes is determining the precise location of the double bonds, as they can migrate during the ionization process. To overcome this, a derivatization technique can be employed prior to GC-MS analysis. A common method involves reacting the alkene with dimethyl disulfide (DMDS). researchgate.net This reaction forms a stable adduct across the double bond. During mass spectrometry, this adduct fragments predictably at the carbon atoms that were originally part of the double bond, allowing for its unambiguous localization. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that are not suitable for GC due to low volatility or thermal instability, LC-MS is a viable alternative. chemijournal.comactascientific.com While this compound can typically be analyzed by GC, LC-MS could be used in specific applications, for instance, when analyzing it within a complex, non-volatile matrix.

Table 3: Hyphenated Techniques for this compound Analysis

TechniquePrincipleApplication for this compound
GC-MS Separates volatile compounds (GC) and identifies them by mass and fragmentation (MS). ijarnd.comPrimary tool for separating isomers and identifying this compound by its molecular ion peak and fragmentation pattern.
GC-MS with DMDS Derivatization Chemical modification to "fix" double bonds prior to GC-MS analysis. researchgate.netAllows for the definitive determination of the location of the two double bonds within the carbon chain.
LC-MS Separates compounds in the liquid phase (LC) followed by MS detection. chemijournal.comAlternative method for analysis in complex, non-volatile mixtures or for isomers with very high boiling points.

Chemometric and Machine Learning Approaches in Spectroscopic Data Interpretation

The large datasets generated by modern spectroscopic instruments often contain subtle and complex information that is not apparent from simple visual inspection. Chemometrics and machine learning offer powerful computational tools to extract this information, improve data quality, and build predictive models. arxiv.orgwalshmedicalmedia.com

Chemometrics

Chemometrics applies statistical and mathematical methods to chemical data. diva-portal.org For the analysis of this compound, key chemometric techniques include:

Data Preprocessing: Raw spectral data is often preprocessed to remove unwanted variations like baseline drift or scattering effects. Common methods include normalization, smoothing, and derivative calculations. ekb.eg

Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique that reduces the dimensionality of complex datasets. walshmedicalmedia.com It can be used to visualize the variance in a set of spectra, allowing for the identification of clusters, outliers, or trends. For example, PCA could differentiate between batches of this compound or distinguish between different isomers based on subtle differences in their Raman or IR spectra. ekb.egmdpi.com

Partial Least Squares (PLS) Regression: PLS is a supervised technique used to create calibration models that correlate spectral data with a specific property, such as concentration. researchgate.net It is particularly useful for quantifying this compound in complex mixtures where spectral overlap from other components is an issue.

Machine Learning (ML)

Machine learning algorithms can learn from spectroscopic data to perform classification and prediction tasks with high accuracy. mdpi.com

Classification Models: Supervised ML models, such as Support Vector Machines (SVM) or Random Forests (RF), can be trained on spectra from known isomers of this compound. nih.gov Once trained, these models can automatically classify unknown samples, providing a rapid and automated method for isomer identification.

Signal Enhancement: Deep learning, a subset of ML, can be used to create models that enhance spectral quality. These models can effectively remove complex backgrounds and noise from spectra, significantly improving the signal-to-noise ratio and revealing weak spectral features that might otherwise be obscured. acs.orgbruker.com This could be particularly useful in enhancing weak Raman signals or deconvoluting overlapping peaks.

The integration of these computational approaches with spectroscopic data allows for a more robust, accurate, and in-depth characterization of this compound than is possible with spectroscopy alone. arxiv.org

Table 4: Application of Chemometrics and Machine Learning in this compound Analysis

MethodTypePurposeExample Application
Principal Component Analysis (PCA) Chemometrics (Unsupervised)Data exploration, clustering, outlier detection. walshmedicalmedia.comDistinguishing spectral differences between cis and trans isomers of this compound.
Partial Least Squares (PLS) Chemometrics (Supervised)Quantitative analysis, calibration modeling. researchgate.netDetermining the concentration of this compound in a lubricant oil sample from its spectrum.
Support Vector Machine (SVM) Machine Learning (Supervised)Classification, pattern recognition. nih.govBuilding a model to automatically identify the specific isomer of this compound from its mass spectrum.
Deep Learning Neural Network Machine Learning (Supervised)Signal processing, noise reduction, baseline correction. acs.orgbruker.comImproving the quality of a noisy Raman spectrum to allow for more accurate peak analysis.

Biological Occurrence and Biosynthetic Hypotheses of Tetratriacontadiene

Identification in Natural Systems

Characterization in Insect Cuticular Hydrocarbon Profiles

Cuticular hydrocarbons (CHCs) are essential components of the insect cuticle, primarily serving to prevent desiccation. researchgate.netresearchgate.net They also function as chemical signals in various forms of communication, including species and nestmate recognition, and as sex pheromones. researchgate.netoup.combiorxiv.org CHCs are complex mixtures of straight-chain alkanes, alkenes, and methyl-branched derivatives, typically with chain lengths ranging from 21 to 41 carbons. researchgate.net

Tetratriacontadiene has been identified as a component of the cuticular hydrocarbon profile in several insect species. For instance, it has been detected in the cuticle of the ant Myrmicaria eumenoides, where the composition of hydrocarbons varies with the ant's task within the colony. kuleuven.be Specifically, brood-tenders have a higher proportion of alkadienes, including tritriacontadienes, compared to foragers. kuleuven.be In the orchid bee, (Z,Z)-tetratriacontadiene has been identified as part of the complex blend of CHCs that show interspecific variation and are useful for chemotaxonomic classification. semanticscholar.org Furthermore, studies on the fruit fly Anastrepha fraterculus have indicated the presence of this compound as part of the chemical profile that can differ between spatially isolated populations. qut.edu.au In the parasitoid wasp Leptopilina clavipes, x,x-tetratriacontadiene has been identified in the cuticular hydrocarbon profile. nih.govresearchgate.net

The specific isomers and their relative abundance can be crucial for the biological function of these compounds. The identification of these long-chain dienes is typically achieved through gas chromatography-mass spectrometry (GC-MS) analysis of cuticular extracts. nih.gov

Occurrence in Phytochemical Studies of Plant Species

This compound is not exclusive to the animal kingdom and has also been isolated from plant sources. Phytochemical investigations of Ichnocarpus frutescens, a medicinal plant belonging to the Apocynaceae family, have revealed the presence of this compound in its stem. silae.itrjppd.orgphytomednepal.comrjptonline.org This compound is one of several secondary metabolites identified in the plant, which is traditionally used for various medicinal purposes. silae.itrjppd.org The presence of such long-chain hydrocarbons in plants can contribute to the protective waxy layer of the cuticle, analogous to its function in insects.

Proposed Biosynthetic Pathways for Long-Chain Dienes

The biosynthesis of long-chain hydrocarbons like this compound in insects is a multi-step process that originates from fatty acid metabolism. oup.com This intricate process is controlled by a suite of enzymes that are responsible for the elongation and desaturation of fatty acid precursors.

Elongation and Desaturation Enzyme Mechanisms

The synthesis of very-long-chain fatty acids (VLCFAs), the precursors to CHCs, begins with the production of fatty acyl-CoAs by fatty acid synthases (FAS). oup.com These initial fatty acyl-CoAs are then extended by a series of enzymes known as elongases (ELOVLs). diva-portal.org The elongation process involves a cycle of four reactions: condensation, reduction, dehydration, and a final reduction, with each cycle adding two carbon units to the growing fatty acid chain. diva-portal.org The specificity of the elongase enzymes plays a crucial role in determining the final chain length of the hydrocarbon. plos.org

To introduce double bonds into the hydrocarbon chain, acyl-CoA desaturases are employed. These enzymes catalyze the formation of double bonds at specific positions in the fatty acid chain. oup.com For instance, a Δ9-desaturase introduces a double bond at the ninth carbon position, which is a common first step in the biosynthesis of many unsaturated hydrocarbons in insects like Drosophila melanogaster. pnas.orgelifesciences.org The production of dienes, such as this compound, would require subsequent desaturation steps catalyzed by other specific desaturases. pnas.org The biosynthesis of dienes in some moths, for example, involves a unique delta 12 desaturase that acts on a monounsaturated precursor. nih.gov

Once the VLCFA with the correct chain length and degree of unsaturation is synthesized, it undergoes a final conversion to a hydrocarbon. This involves the reduction of the fatty acyl-CoA to an aldehyde, followed by an oxidative decarbonylation step catalyzed by a cytochrome P450 enzyme (CYP4G), which removes one carbon to produce the final hydrocarbon. inrae.frpnas.org

Genetic and Enzymatic Control of Hydrocarbon Biosynthesis

The biosynthesis of CHCs is under tight genetic and enzymatic control. The expression of the genes encoding the necessary enzymes, such as elongases and desaturases, is often sex-specific and developmentally regulated, leading to sexually dimorphic hydrocarbon profiles. plos.orgpnas.org In Drosophila melanogaster, for example, the eloF gene, which codes for an elongase, is expressed at higher levels in females and is crucial for the production of longer-chain dienes that act as female sex pheromones. pnas.org Similarly, female-specific desaturases, like DesatF in D. melanogaster, are responsible for creating the second double bond in dienes. pnas.org

Ecological and Chemical Communication Implications (e.g., Pheromones)

The presence of this compound and other long-chain dienes on the cuticle of insects has significant ecological implications, particularly in the realm of chemical communication. These compounds can act as pheromones, influencing the behavior of other individuals of the same species.

In many insect species, specific CHCs or a particular blend of CHCs function as sex pheromones, mediating mate recognition and courtship. biorxiv.orgpnas.org The chain length and the position of double bonds are critical for the specificity of these signals. pnas.org For example, in Drosophila melanogaster, females produce C27 and C29 dienes that stimulate male courtship, while males produce shorter-chain monoenes. plos.org Although direct evidence for this compound acting as a primary sex pheromone is still being investigated across a wide range of species, its presence in the cuticular profiles of insects known to use CHCs for chemical communication, such as orchid bees and certain fruit flies, suggests a potential role in their chemical signaling repertoire. semanticscholar.orgqut.edu.au

Beyond sexual communication, CHCs are fundamental for nestmate recognition in social insects, allowing them to distinguish between colony members and intruders. oup.com The variation in CHC profiles, including the presence of dienes like this compound, contributes to the colony-specific odor.

Environmental Dynamics and Fate of Tetratriacontadiene

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves the transformation of a chemical through non-biological processes. For tetratriacontadiene, the key abiotic degradation pathways are photolysis and, to a lesser extent, other chemical reactions.

Direct photolysis of this compound in the atmosphere is expected to be a significant degradation pathway. The double bonds within the this compound molecule are susceptible to reaction with atmospheric oxidants, particularly hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). enviro.wiki The reaction with OH radicals is typically the most important daytime degradation process for alkenes in the troposphere. enviro.wikiepa.gov The estimated atmospheric lifetime of alkenes is highly dependent on the concentration of these oxidants and can range from hours to days. rivm.nl

In aquatic environments, direct photodegradation can occur in the upper sunlit layers of water bodies. However, the low water solubility of this compound means that its concentration in the water column is likely to be very low, with the majority partitioned to sediment and suspended organic matter. Indirect photolysis, mediated by natural photosensitizers present in water (such as humic acids), can also contribute to its degradation. nih.gov The photodegradation of plastics, which are long-chain hydrocarbons, has been shown to release a variety of volatile organic compounds, including alkenes, into the environment when exposed to light. nih.gov

Due to its hydrocarbon structure, which lacks hydrolyzable functional groups, this compound is resistant to hydrolysis under typical environmental pH conditions (pH 4-9). frontiersin.org Therefore, hydrolysis is not considered a significant degradation pathway for this compound.

Other chemical transformations in the environment are likely to be slow. In soil and sediment, this compound will strongly adsorb to organic matter, which can limit its availability for chemical reactions. uni-tuebingen.de Over long periods, oxidation processes may occur, but these are generally considered to be much slower than biotic degradation for long-chain hydrocarbons.

Biotic Transformation and Biodegradation Studies

Biotic degradation by microorganisms is a primary mechanism for the removal of long-chain hydrocarbons from the environment.

A wide range of bacteria and fungi possess the enzymatic machinery to degrade long-chain alkanes and alkenes. nih.govnih.gov The initial step in the aerobic biodegradation of these compounds is typically the oxidation of the hydrocarbon chain, catalyzed by oxygenase enzymes. nih.govnih.gov Monooxygenases introduce a single oxygen atom, often at a terminal or sub-terminal carbon, to form an alcohol. This alcohol is then further oxidized to an aldehyde and a fatty acid, which can then be metabolized through the β-oxidation pathway. enviro.wikinih.gov

Several bacterial species, such as Alcanivorax, have been shown to be particularly effective at degrading long-chain alkanes, with some strains showing a preference for longer chains (e.g., C24-C28). nih.gov This suggests that microorganisms capable of degrading this compound (C34) are likely to be present in various environments. The rate of biodegradation is influenced by several factors, including the availability of nutrients (such as nitrogen and phosphorus), oxygen levels, temperature, and pH. dergipark.org.trjmb.or.kr In anaerobic environments, the degradation of long-chain hydrocarbons can also occur, although typically at a much slower rate than under aerobic conditions. enviro.wikikemdiktisaintek.go.id

Interactive Data Table: Factors Influencing Microbial Degradation of Long-Chain Alkenes (Analogous to this compound)

FactorOptimal Condition for DegradationRationale
Oxygen AerobicOxygen is a key reactant for oxygenase enzymes that initiate hydrocarbon breakdown. enviro.wiki
Nutrients Presence of N, P, KMicroorganisms require these for growth and enzyme production. dergipark.org.tr
Temperature Mesophilic (20-40°C)Optimal range for most hydrocarbon-degrading microbes.
pH Neutral (6.5-7.5)Most soil and aquatic microorganisms thrive in this pH range. dergipark.org.tr
Bioavailability HighDegradation is limited by the compound's low water solubility and strong sorption to soil/sediment.

Transport and Distribution Modeling in Environmental Media

The environmental transport and distribution of this compound are primarily governed by its physicochemical properties, particularly its high hydrophobicity (low water solubility and high octanol-water partition coefficient, Kₒw) and low vapor pressure.

Models used to predict the environmental fate of such hydrophobic organic compounds (HOCs) consider processes like advection, diffusion, and partitioning between air, water, soil, and sediment. uni-tuebingen.deacs.org Due to its low volatility and strong sorption tendency, this compound is expected to be largely immobile in soil and to partition to sediments in aquatic systems. uni-tuebingen.de

However, long-range atmospheric transport can be a significant distribution mechanism for persistent organic pollutants (POPs), even for compounds with low vapor pressure. epa.govrivm.nlnih.gov this compound can be adsorbed to atmospheric particulate matter and transported over long distances. Deposition can occur through wet (rain and snow) and dry deposition. This long-range transport can lead to the presence of such compounds in remote environments like the Arctic and Antarctic. copernicus.orgnilu.no

Interactive Data Table: Estimated Physicochemical Properties and Environmental Partitioning of this compound

PropertyEstimated ValueImplication for Environmental Fate and Transport
Molecular Weight ~474.9 g/mol Contributes to low volatility.
Log Kₒw (Octanol-Water Partition Coefficient) > 10 (estimated)Highly hydrophobic; strong sorption to organic matter in soil and sediment.
Water Solubility < 1 µg/L (estimated)Very low mobility in water; partitions out of the aqueous phase.
Vapor Pressure Very Low (estimated)Limited volatilization from soil and water surfaces.
Henry's Law Constant Low (estimated)Tends to partition from air to water/soil, but overall atmospheric transport is possible via particulates.

Volatilization and Atmospheric Transport Dynamics

Due to its high molecular weight and low vapor pressure, this compound is classified as a non-volatile to semi-volatile organic compound. mdpi.com Alkenes with more than 15 carbon atoms are typically solid at room temperature and exhibit low volatility. nagwa.com Consequently, significant volatilization of this compound from soil or water surfaces into the atmosphere is not expected to be a primary transport pathway.

However, if introduced into the atmosphere, for instance, through biomass burning or industrial emissions, its transport would be associated with atmospheric aerosols and particulate matter. The atmospheric fate of long-chain alkanes, which share similarities with alkenes, is largely determined by their partitioning between the gas and particle phases. nih.gov Given its size, this compound would predominantly exist in the particle phase. Atmospheric transport is then governed by meteorological conditions, such as wind patterns and precipitation, which can move these particles over considerable distances. nagwa.com The primary atmospheric degradation process for alkenes is their reaction with hydroxyl (OH) radicals, ozone (O3), and nitrate (NO3) radicals. copernicus.orgrsc.org The presence of double bonds in this compound makes it more reactive than its alkane equivalent, tetratriacontane. uc3m.es The atmospheric lifetime of such large molecules is influenced by these reactions, which can lead to the formation of various oxygenated products. copernicus.org

Table 1: Estimated Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular FormulaC34H66-
Molecular Weight474.90 g/mol phytomednepal.com
Physical StateSolid at 25°CInferred from long-chain alkene properties nagwa.com
Calculated logP15.08 phytomednepal.com
Water SolubilityVery lowInferred from high logP
Vapor PressureVery lowInferred from high molecular weight

Sorption and Leaching in Soil and Sediment Matrices

The fate of this compound in terrestrial environments is dominated by its strong tendency to adsorb to soil and sediment particles. This process, known as sorption, is primarily driven by the compound's high hydrophobicity, as indicated by its very high octanol-water partition coefficient (logP) of approximately 15.08. phytomednepal.com

Sorption of hydrophobic organic compounds is strongly correlated with the organic carbon content of the soil. acs.orgfrontiersin.org The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of sorption. A high logP value suggests a very high Koc value, indicating that this compound will be tightly bound to the organic fraction of soils and sediments. accessengineeringlibrary.com Studies on other long-chain hydrocarbons have shown a positive correlation between aliphatic carbon content in soil organic matter and sorption coefficients. acs.org

Due to this strong sorption, the mobility and leaching potential of this compound in soil are extremely limited. pnas.org Leaching is the process by which chemicals are transported through the soil profile with percolating water. For a compound as hydrophobic as this compound, downward movement towards groundwater is highly unlikely. It is expected to remain in the upper soil layers, where it was introduced. One study on the pesticide deltamethrin, which also has high soil adsorption, noted that leaching was minimal and primarily occurred in soils with low organic matter and sandy texture. pnas.org

Table 2: Predicted Sorption Behavior of this compound

ParameterPredicted Value/BehaviorRationale
Soil Organic Carbon Partition Coefficient (log Koc)High (>5)Estimated from very high logP value. accessengineeringlibrary.com
Sorption to Soil/SedimentStrong and extensiveHigh hydrophobicity and high affinity for organic matter. acs.orgfrontiersin.org
Leaching PotentialVery LowStrong sorption to soil particles prevents movement with water. pnas.org
Primary Soil CompartmentUpper soil horizon (A horizon)Strong binding to organic-rich topsoil.

Aquatic Dispersion and Bioaccumulation Potential

In aquatic systems, this compound's extremely low water solubility and high hydrophobicity dictate its behavior. It will not readily disperse in the water column but will instead partition to suspended particulate matter and bottom sediments.

The high logP value strongly suggests a significant potential for bioaccumulation in aquatic organisms. nih.gov Bioaccumulation is the process by which a chemical is taken up by an organism from its environment, leading to concentrations in the organism that are higher than in the surrounding medium. Research on the bioaccumulation of petroleum hydrocarbons in the aquatic worm Lumbriculus variegatus demonstrated uptake of hydrocarbons up to C34 from contaminated sediments. nih.gov The study found that while biota-to-sediment accumulation factors (BSAFs) were relatively constant for hydrocarbons up to C22, they gradually decreased for larger molecules, potentially due to reduced bioavailability from strong sediment sorption. nih.gov Nevertheless, the presence of C34 hydrocarbons in the organisms confirms that bioaccumulation of compounds like this compound does occur. nih.gov Once accumulated, very long-chain hydrocarbons are likely to be persistent in organisms due to their resistance to metabolic breakdown.

Analytical Methodologies for Environmental Monitoring of this compound

The detection and quantification of this compound in environmental matrices such as soil, water, and biota require robust analytical methods capable of handling complex samples and measuring trace levels of this high-molecular-weight hydrocarbon. The standard approach involves sample extraction, cleanup, and instrumental analysis, typically using gas chromatography. perkinelmer.comshimadzu.com

Sample Preparation: Extraction and Cleanup

The first step is the efficient extraction of the analyte from the sample matrix.

Soil and Sediment: Common extraction techniques include Soxhlet extraction, accelerated solvent extraction (ASE), and shaking with an appropriate solvent. dss.go.thresearchgate.netcdnsciencepub.com A mixture of polar and non-polar solvents, such as acetone/hexane (B92381), is often used to effectively extract hydrophobic compounds from the soil matrix. cdnsciencepub.com

Water: For water samples, liquid-liquid extraction (LLE) with a non-polar solvent like hexane is a standard procedure.

Biota: Extraction from biological tissues also typically employs a solvent or solvent mixture after homogenization of the sample.

Following extraction, a cleanup step is crucial to remove interfering compounds (e.g., lipids, humic substances) that could affect the chromatographic analysis. Silica (B1680970) gel chromatography (SGC) is a widely used cleanup method for petroleum hydrocarbon analysis. crccare.com Polar compounds are retained by the silica gel, while non-polar hydrocarbons like this compound pass through.

Instrumental Analysis

Gas chromatography (GC) is the primary technique for analyzing semi-volatile hydrocarbons.

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and common method for quantifying total petroleum hydrocarbons (TPH) and can be used for specific compound analysis. perkinelmer.comanalytice.com It offers good sensitivity for hydrocarbons.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides both quantification and positive identification of the compound based on its mass spectrum. frontiersin.orgscirp.org This is particularly important for confirming the presence of this compound in complex environmental samples. The analysis involves separating the extracted compounds on a capillary column and detecting them with a mass spectrometer, which provides a unique fragmentation pattern for identification. frontiersin.org

Table 3: Summary of Analytical Methods for this compound

StepMethodDetailsReference
Extraction (Soil) Accelerated Solvent Extraction (ASE) or SoxhletUse of solvents like dichloromethane/acetone or hexane. ASE offers reduced time and solvent use. researchgate.netcdnsciencepub.com
Cleanup Silica Gel Chromatography (SGC)Removes polar interferences from the sample extract. crccare.com
Analysis Gas Chromatography (GC)High-temperature capillary column suitable for high-boiling point compounds. shimadzu.com
Detection Flame Ionization Detector (FID)For quantification. perkinelmer.comanalytice.com
Mass Spectrometry (MS)For definitive identification and quantification. frontiersin.orgscirp.org

Theoretical and Computational Investigations of Tetratriacontadiene

Quantum Mechanical Calculations for Molecular Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of molecules like tetratriacontadiene at the electronic level. These methods solve the Schrödinger equation for a given molecular system, providing insights into structure, stability, and reactivity. idosr.org

Electronic Structure Theory and Potential Energy Surfaces

The electronic structure of a molecule dictates its chemical behavior. For a long-chain diene like this compound, the electronic structure is characterized by a series of sigma (σ) bonds forming the carbon backbone and pi (π) bonds at the locations of the double bonds. The interaction between these π-orbitals, especially if they are conjugated, can significantly influence the molecule's properties. wikipedia.org

Electronic Structure of Isomers: Different isomers of this compound will exhibit distinct electronic structures. For instance, the relative positions of the double bonds (conjugated vs. isolated) will alter the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These frontier orbitals are crucial in determining the molecule's reactivity in reactions like the Diels-Alder cycloaddition. masterorganicchemistry.com In conjugated dienes, the HOMO-LUMO gap is generally smaller, making the molecule more reactive. wikipedia.org Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are used to compute these properties. idosr.orgrsc.org

Potential Energy Surfaces (PES): A potential energy surface is a multidimensional landscape that maps the energy of a molecule as a function of its atomic coordinates. wikipedia.orgiupac.org For this compound, the PES would be incredibly complex due to its numerous degrees of freedom. Computational studies on smaller, related molecules help in understanding key features of such surfaces. aip.org The PES reveals stable conformations (local minima), transition states (saddle points), and the energy barriers between them. nih.gov For example, the PES for the isomerization of a long-chain alkene would show the energy pathway as the double bond migrates along the carbon chain. acs.org Studies on similar systems show that the stability of different isomers can be predicted by locating the global minimum on the PES. dntb.gov.ua

Below is a hypothetical data table illustrating the calculated relative energies of different this compound isomers, a typical output from electronic structure calculations.

Isomer (Position of Double Bonds)Method/Basis SetRelative Energy (kcal/mol)HOMO-LUMO Gap (eV)
1,3-TetratriacontadieneDFT/B3LYP/6-31G0.004.5
1,17-TetratriacontadieneDFT/B3LYP/6-31G-2.55.2
16,18-TetratriacontadieneDFT/B3LYP/6-31G*-1.84.6

This table is illustrative and based on general principles of alkene stability.

Reaction Path Analysis and Transition State Identification

Reaction path analysis involves mapping the lowest energy pathway on the PES that connects reactants to products via a transition state. chinesechemsoc.org This is crucial for understanding reaction mechanisms and predicting reaction rates.

Isomerization Reactions: For a long-chain alkene, a common reaction is the isomerization or migration of the double bond. thieme-connect.com Computational studies on the hydroisomerization of long-chain alkanes reveal that the process involves the formation of an alkene intermediate on a catalyst surface, followed by isomerization through a carbenium ion transition state. mdpi.comresearchgate.net The energy barriers for these steps can be calculated to determine the most likely reaction pathway.

Cycloaddition Reactions: Dienes like this compound can undergo cycloaddition reactions, such as the Diels-Alder reaction. msu.eduscielo.br The reaction path for such a process would involve the approach of the diene and a dienophile, passing through a cyclic transition state to form the cycloadduct. The stereochemistry and regioselectivity of the product are determined by the geometry and electronic properties of this transition state. scielo.br

Transition State Identification: A transition state is a first-order saddle point on the PES, representing the highest energy point along the minimum energy path of a reaction. acs.org Identifying the structure and energy of the transition state is a primary goal of reaction path analysis. Computational methods can calculate the vibrational frequencies of a molecular structure; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. aip.org For complex reactions, such as the enzyme-catalyzed intramolecular Diels-Alder reaction of a polyene, DFT calculations are used to locate the competing transition states and explain the observed product distribution. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and how they interact with their environment. aip.org

Intermolecular Interactions: The non-covalent interactions between this compound molecules, or between this compound and a solvent or surface, govern its macroscopic properties. MD simulations are well-suited to study these interactions, which are primarily van der Waals forces in the case of non-polar hydrocarbons. frontiersin.org Computational studies on the interaction of polymers like polyethylene (B3416737) with lipid membranes show how these non-polar chains are favorably embedded within the hydrophobic core of the membrane. europa.eu Similarly, the interaction between lignin (B12514952) and polylactic acid (PLA) has been investigated using MD simulations to understand the compatibility of these materials in composites. frontiersin.org

The following interactive table presents hypothetical data from an MD simulation of a this compound molecule, illustrating key conformational metrics.

Simulation Time (ns)End-to-End Distance (Å)Radius of Gyration (Å)Number of Gauche Dihedrals
040.212.55
1035.811.212
2028.19.818
3033.510.914
4038.912.18
5036.411.511

This table is illustrative, showing how conformational properties of a long chain can fluctuate over time in a simulation.

Computational Design of Novel this compound Derivatives

Computational methods can be used to design new molecules with desired properties before they are synthesized in the lab. This in silico design process can save significant time and resources. acs.org

For this compound, derivatives could be designed to have altered physical properties (e.g., melting point, solubility) or enhanced reactivity for specific applications. For example, by introducing functional groups at specific positions, one could tune the molecule's polarity or its ability to participate in certain reactions.

A hypothetical design strategy could involve:

Defining a Target Property: For instance, designing a derivative that is more soluble in a polar solvent.

Generating Virtual Derivatives: Computationally adding various functional groups (e.g., hydroxyl, carboxyl) to the this compound backbone.

Predicting Properties: Using QSAR models or direct quantum mechanical calculations to predict the solubility of each virtual derivative.

Ranking and Selection: Ranking the derivatives based on the predicted property and selecting the most promising candidates for synthesis.

Studies have shown the successful in silico design of various molecules, from fluorescent maleimide (B117702) derivatives with tailored photophysical properties to novel inhibitors for enzymes. researchgate.netresearchgate.net

Development of Predictive Models for Chemical Behavior

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are statistical models that correlate the chemical structure of a molecule with its biological activity or physical properties. nih.govnih.govresearchgate.net

For a class of molecules like long-chain dienes, a QSAR/QSPR model could be developed to predict properties such as:

Boiling point: Based on descriptors like molecular weight, surface area, and polarity.

Reactivity: For example, the rate constant for reaction with hydroxyl radicals in the atmosphere, which is crucial for determining environmental persistence. uantwerpen.be

Toxicity: Correlating structural features with toxicological endpoints. nih.gov

The development of a robust QSAR model involves several steps:

Data Collection: Gathering a dataset of molecules with known experimental values for the property of interest.

Descriptor Calculation: Calculating a wide range of numerical descriptors that represent the chemical structure (e.g., topological, electronic, steric).

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation linking the descriptors to the property. acs.org

Validation: Rigorously testing the model's predictive power using internal and external validation sets to ensure its reliability. d-nb.info

QSAR models have been successfully developed for predicting the hydrolysis rates of esters and the atmospheric reaction rates of long-chain alkenes, demonstrating the utility of this approach for understanding the behavior of organic molecules. acs.orguantwerpen.be

Isolation and Purification Strategies for Tetratriacontadiene

Extraction Techniques from Complex Matrices (e.g., Natural Sources)

The initial step in obtaining tetratriacontadiene from its natural sources involves extraction from a complex biological matrix. The choice of extraction method is critical and depends on the nature of the source material.

For plant materials, such as the stems of Ichnocarpus frutescens, a common approach involves solvent extraction. stuartxchange.orgresearchgate.net The plant material is typically dried, powdered, and then subjected to extraction with an organic solvent. An ethanolic extract of the stems of Ichnocarpus frutescens has been shown to contain this compound. stuartxchange.orgresearchgate.net The use of organic solvents with low boiling points, such as diethyl ether or petroleum ether (short-chain alkanes), is also common for extracting organic compounds from plant matter, as these solvents can be easily removed later. masterorganicchemistry.com

In the case of insects, where this compound is a component of cuticular hydrocarbons, extraction is often performed by immersing the insects in a non-polar solvent like heptane (B126788) for a short period. mdpi.com This method effectively dissolves the surface lipids, including hydrocarbons, without extensive contamination from internal tissues. For smaller samples or when dealing with insect waste products like feculae, microwave-assisted extraction can be employed to release essential oils and other volatile compounds into a solvent. si.edu

A general strategy for separating components from a crude natural product extract involves acid-base extraction. This technique modifies the pH to alter the water-solubility of acidic and basic molecules, allowing for their separation from neutral compounds like this compound. masterorganicchemistry.com

Chromatographic Separation Methodologies

Following initial extraction, the crude extract, which is a complex mixture of various compounds, must undergo further separation. Chromatography is the cornerstone of this purification process, with several techniques being particularly suitable for the isolation of long-chain hydrocarbons like this compound.

Gas Chromatography (GC) for Volatile Fraction Isolation

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. libretexts.orgorganomation.com In the context of this compound, GC is particularly useful for analyzing the volatile fraction of an extract. The principle of GC relies on the separation of compounds based on their volatility and their interactions with a stationary phase within a column. organomation.com While analytical GC is used for identification and quantification, preparative GC can be used to isolate small quantities of pure compounds. However, the high temperatures required for the volatilization of very long-chain hydrocarbons like this compound can pose a challenge, potentially leading to decomposition. mdpi.commdpi.com Therefore, its application might be more suitable for analyzing and purifying shorter-chain analogues or derivatives.

GC Parameter Typical Conditions for Hydrocarbon Analysis
Mobile Phase (Carrier Gas) Helium, Nitrogen, or Hydrogen youtube.comthermofisher.com
Stationary Phase Silicone, grease, or wax-based coatings in a capillary column youtube.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) youtube.comthermofisher.com
Temperature Program Ramped temperature increase, potentially up to 400°C for less volatile compounds qa-group.com

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Component Separation

High-Performance Liquid Chromatography (HPLC) is a highly improved form of column chromatography that uses high pressure to force a solvent through a column, allowing for faster and better separation. chemguide.co.uk It is exceptionally well-suited for the separation of non-volatile and thermally sensitive compounds like this compound. mdpi.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating hydrophobic compounds. phenomenex.comwikipedia.org In this technique, a non-polar stationary phase (often silica (B1680970) modified with C8 or C18 hydrocarbon chains) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). chemguide.co.ukphenomenex.com Non-polar compounds like this compound will have a stronger affinity for the stationary phase and will thus be retained longer, allowing for their separation from more polar components. chemguide.co.uk

Silver ion HPLC (Ag-HPLC) is a specialized technique that is particularly effective for separating unsaturated hydrocarbons. mdpi.com The separation is based on the interaction of the double bonds in the alkene with silver ions impregnated on the stationary phase. This allows for the separation of compounds based on the number, geometry (cis/trans), and position of their double bonds. mdpi.com

HPLC Parameter Typical Conditions for Hydrocarbon Separation
Mode Reversed-Phase (RP-HPLC) phenomenex.comwikipedia.org or Silver Ion (Ag-HPLC) mdpi.com
Stationary Phase C18-bonded silica for RP-HPLC phenomenex.comwikipedia.org; Silver-impregnated silica for Ag-HPLC mdpi.com
Mobile Phase Gradient of water and acetonitrile or methanol (B129727) for RP-HPLC phenomenex.com; Hexane (B92381)/isooctane with modifiers for Ag-HPLC mdpi.com
Detector Evaporative Light Scattering Detector (ELSD) pnas.org or Mass Spectrometer (MS) mdpi.com

Advanced Preparative Chromatography Techniques

For isolating larger quantities of a pure compound, preparative chromatography is employed. welch-us.comrssl.com This technique is an extension of analytical chromatography but is designed to handle larger sample loads. rotachrom.com The goal is to isolate a specific compound of interest rather than just obtaining qualitative or quantitative information. rotachrom.com

Preparative HPLC is a valuable method for purifying components from complex mixtures. labcompare.com It utilizes the same separation principles as analytical HPLC but with larger columns and higher flow rates to accommodate larger sample volumes. labcompare.com Flash chromatography, a rapid form of preparative column chromatography that uses pressure to speed up the elution process, is also a common choice. Silica gel is a frequently used stationary phase in flash chromatography for the purification of natural products. researchgate.netchemie-brunschwig.ch

Non-Chromatographic Purification Techniques (e.g., Crystallization, Distillation)

While chromatography is a powerful tool, non-chromatographic techniques can also play a significant role in the purification of this compound, particularly for removing certain types of impurities or for final polishing steps.

Crystallization is a process that can be used to purify solid compounds. For long-chain hydrocarbons, crystallization behavior can be complex. uwo.ca The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The tendency of long-chain paraffins to form elongated prisms upon crystallization has been observed. nist.gov Repeated crystallizations can lead to a significant increase in purity. nist.gov

Distillation is a technique used to separate liquids based on differences in their boiling points. While this compound is a solid at room temperature, vacuum distillation could potentially be used to purify it from other non-volatile or less volatile impurities. However, the high boiling point of such a long-chain hydrocarbon would necessitate very low pressures to avoid thermal decomposition. Steam distillation is another technique that can be used to extract and purify volatile organic compounds from natural sources. masterorganicchemistry.comsi.edu

Methodologies for Purity and Yield Assessment in Research

Purity Assessment is typically carried out using high-resolution analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) can provide information on both the purity and the identity of the compound. A pure sample should show a single, sharp peak in the gas chromatogram, and the corresponding mass spectrum can confirm its molecular weight and fragmentation pattern. mdpi.comthermofisher.com

High-Performance Liquid Chromatography (HPLC) is also used to assess purity. A pure sample will ideally exhibit a single peak under specific chromatographic conditions. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can be used to detect the presence of impurities.

Mass Spectrometry (MS) , often coupled with a chromatographic technique, is essential for confirming the molecular weight of the isolated compound. youtube.com

Future Research Directions in Tetratriacontadiene Chemistry

Innovations in Targeted Synthesis and Stereocontrol Methodologies

The precise synthesis of specific tetratriacontadiene isomers, with defined double bond positions and stereochemistry (E/Z configuration), remains a significant challenge. Future research will concentrate on developing more efficient and highly selective synthetic pathways.

Key Research Thrusts:

Advanced Catalytic Systems: Olefin metathesis, a powerful reaction for forming carbon-carbon double bonds, will continue to be a central tool. wikipedia.org Future work will likely involve the design of next-generation catalysts, such as novel Grubbs and Schrock-type ruthenium and molybdenum complexes, engineered for enhanced activity and selectivity with long-chain substrates. wikipedia.orgtamu.edu The goal is to develop catalysts that can control the stereochemistry of the resulting double bonds, yielding specific E/Z isomers of this compound.

Biocatalysis and Enzymatic Synthesis: The use of enzymes to achieve high stereocontrol in chemical transformations is a rapidly growing field. acs.orgacs.org Researchers may explore the use of dehydratases or other enzymes, potentially engineered through directed evolution, to catalyze the formation of specific this compound isomers from fatty acid precursors. acs.orgnih.gov This approach offers the potential for highly selective reactions under mild, environmentally benign conditions. acs.org

Computational Guidance for Stereocontrol: Density Functional Theory (DFT) calculations are becoming indispensable for predicting reaction outcomes and understanding the sources of stereoselectivity. nih.govacs.org Future synthetic efforts will likely be preceded by computational studies to model transition states of potential catalytic cycles, thereby guiding the selection of catalysts and reaction conditions to favor the formation of a desired stereoisomer. nih.gov This synergy between computational modeling and experimental synthesis can significantly reduce the empirical effort required to achieve high stereocontrol.

Table 1: Comparison of Emerging Synthetic Methodologies for this compound

MethodologyPrimary AdvantageKey Area for InnovationPotential Outcome for this compound
Advanced Olefin Metathesis High efficiency in C=C bond formationLigand design in Ru/Mo catalystsPrecise control over E/Z isomerism.
Biocatalysis Exceptional stereoselectivity, green chemistryEnzyme discovery and engineeringSynthesis of enantiomerically pure isomers.
Computationally-Guided Synthesis Predictive power, reduced experimentationAccurate modeling of transition statesRational design of synthetic routes for specific isomers.

Advanced Mechanistic Elucidation using In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms underlying the synthesis and transformation of this compound is crucial for optimizing existing methods and discovering new reactivity. The move towards in situ and operando spectroscopic techniques, which study reactions under actual operating conditions, is a critical future direction. researchgate.net

Key Research Thrusts:

Real-Time Reaction Monitoring: Techniques such as high-pressure Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor the concentration of reactants, intermediates, and products in real time. researchgate.net This allows for the direct observation of transient species, such as the metallacyclobutane intermediates in olefin metathesis, providing concrete evidence for proposed mechanistic pathways. wikipedia.org

Kinetic and Thermodynamic Profiling: By combining in situ spectroscopy with kinetic analysis, researchers can determine the rate-determining steps and activation energies for the synthesis of this compound. researchgate.net This detailed mechanistic insight is invaluable for rationally improving reaction conditions to enhance yield and selectivity.

Integration with Computational Modeling: The experimental data obtained from in situ techniques can be used to validate and refine computational models of the reaction mechanism. researchgate.net This integrated approach, where experimental observations and theoretical calculations inform each other, provides a powerful framework for achieving a comprehensive understanding of complex catalytic cycles.

Multiscale Modeling and Artificial Intelligence-Driven Chemical Discovery

The sheer size and conformational complexity of this compound make it an ideal candidate for leveraging advanced computational tools. Multiscale modeling and artificial intelligence (AI) are set to revolutionize how long-chain hydrocarbons are studied and discovered.

Key Research Thrusts:

Multiscale Modeling: This approach bridges different levels of theory to simulate complex chemical phenomena. ethz.chmdpi.com For this compound, quantum mechanics (e.g., DFT) could be used to model the electronic structure and reactivity around the double bonds, while classical molecular dynamics simulations could predict its physical properties, such as viscosity and its behavior at interfaces or within complex mixtures. nih.govrsc.orgnih.gov

AI for Property Prediction: Machine learning (ML) algorithms, such as support vector regression (SVR) and artificial neural networks (ANN), can be trained on existing data for other long-chain alkenes to predict the physicochemical properties of various this compound isomers. acs.orgnih.govkaust.edu.sanih.gov This can accelerate the screening of potential candidates for specific applications without the need for laborious synthesis and measurement. syngeneintl.comlanyachem.de

AI-Guided Discovery: Beyond property prediction, AI can be used to guide the discovery process itself. utoronto.ca For example, a closed-loop system could integrate AI algorithms with automated synthesis platforms. The AI would propose candidate structures for this compound derivatives with desired properties, the platform would synthesize and test them, and the results would be fed back to the AI to refine its next set of predictions, vastly accelerating the discovery of new functional molecules. utoronto.ca

Table 2: Potential Applications of AI in this compound Research

AI/ML ApplicationInput DataPredicted Output/ActionPotential Impact
Property Prediction Molecular descriptors of known alkenesThermodynamic properties (e.g., enthalpy of formation), physical properties (e.g., viscosity, density) of this compound isomers. nih.govsyngeneintl.comRapid screening of isomers for suitability in materials or fuel applications.
Reaction Optimization Experimental data (yields, conditions)Optimal reaction conditions (temperature, pressure, catalyst) for synthesis.Increased efficiency and reduced cost of this compound synthesis.
De Novo Design Desired target propertiesNovel structures of this compound derivatives.Discovery of new molecules with enhanced performance for specific applications.

Interdisciplinary Research Integrating Biological and Environmental Contexts

Long-chain dienes are frequently found in nature as semiochemicals, particularly as insect pheromones. researchgate.net Future research on this compound will likely extend beyond pure chemistry to explore its roles in biological and environmental systems.

Key Research Thrusts:

Elucidation of Biosynthetic Pathways: A key interdisciplinary goal will be to determine if this compound is produced naturally and, if so, to identify the enzymatic machinery responsible for its biosynthesis. mdpi.comnih.gov This research would involve collaboration between chemists, biochemists, and entomologists, potentially leading to bio-inspired synthetic routes.

Chemical Ecology and Pheromone Research: Given its structure, this compound could function as a pheromone for a yet-unidentified insect species. Research in chemical ecology would focus on identifying its biological role, such as in mate attraction or aggregation. researchgate.net This could have significant applications in agriculture for the development of species-specific, environmentally friendly pest management strategies like mating disruption or mass trapping. researchgate.net

Environmental Fate and Transformation: Understanding how this compound behaves in the environment is crucial, especially if it is to be used in agricultural or industrial applications. Research could focus on its persistence, degradation pathways (e.g., oxidation, microbial breakdown), and potential impact on ecosystems, requiring expertise from environmental chemistry and toxicology.

Table 3: Interdisciplinary Research Areas for this compound

Research AreaCollaborating DisciplinesKey Research QuestionPotential Application
Biosynthesis Chemistry, Biochemistry, Molecular BiologyWhat enzymes and genes are responsible for producing this compound in organisms? mdpi.comDevelopment of sustainable, bio-based production methods.
Chemical Ecology Chemistry, Entomology, Behavioral BiologyDoes this compound act as a semiochemical (e.g., pheromone) in insect communication? researchgate.netroyalsocietypublishing.orgCreation of eco-friendly pest control solutions. researchgate.net
Environmental Chemistry Chemistry, Environmental Science, MicrobiologyWhat are the degradation products and environmental persistence of this compound?Assessment of environmental safety and long-term impact.

Q & A

Q. How should researchers address ethical concerns when collaborating on this compound studies?

  • Methodological Answer : Establish data-sharing agreements upfront, detailing authorship criteria and IP rights. For human-derived materials (e.g., lipid bilayer studies), obtain informed consent and anonymize data. Use plagiarism-detection software for manuscript drafts to ensure originality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.